Olesoxime

Beschreibung

Eigenschaften

IUPAC Name |

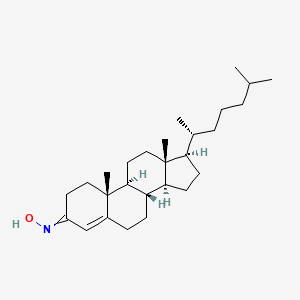

N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTASHOAVRSLMD-GYKMGIIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@]34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22033-87-0 | |

| Record name | Olesoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22033-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olesoxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Oppenauer Oxidation

The primary chemical method for synthesizing cholest-4-en-3-one involves Oppenauer oxidation of cholesterol. This reaction selectively oxidizes the 3β-hydroxyl group of cholesterol to a ketone while isomerizing the Δ5 double bond to Δ4.

Reaction Conditions

-

Substrate : Cholesterol (1 eq)

-

Oxidizing Agent : Aluminum isopropoxide (1.5 eq)

-

Hydride Acceptor : Acetone (5 eq)

-

Solvent : Toluene or xylene

-

Temperature : Reflux (110–140°C)

-

Time : 4–6 hours

Mechanism :

The reaction proceeds via a Meerwein-Ponndorf-Verley reduction mechanism, where aluminum isopropoxide facilitates the transfer of a hydride ion from cholesterol to acetone, yielding cholest-4-en-3-one and isopropanol.

Limitations :

Alternative Chemical Routes

Acid-Catalyzed Isomerization :

Cholest-5-en-3-one (a byproduct of cholesterol oxidation) can be isomerized to cholest-4-en-3-one using HCl or H2SO4 in acetic acid. This method achieves ~90% conversion but requires careful control of acid concentration to avoid over-oxidation.

Pyridinium Chlorochromate (PCC) Oxidation :

PCC in dichloromethane oxidizes cholesterol directly to cholest-4-en-3-one with 65–75% yield. However, this method is less favored due to toxicity and challenging waste disposal.

Enzymatic Synthesis of Cholest-4-en-3-one

Cholesterol Oxidase (COD)-Catalyzed Oxidation

Enzymatic conversion using microbial cholesterol oxidase (COD) offers a greener alternative to chemical synthesis. COD catalyzes the oxidation of cholesterol to cholest-4-en-3-one with simultaneous H2O2 production.

Optimized Reaction Setup

-

Biphasic System : Aqueous buffer (pH 7.0) and petroleum ether (3:10 ratio).

-

Substrate : Cholesterol (10 g/L).

-

Enzyme : COD from Streptomyces spp. (50 U/mL).

-

Oxygen Supply : 0.5 vvm (air/volume per minute).

-

Temperature : 30°C.

-

Time : 3 hours.

Yield : 90% conversion, with productivity of 4 g/L/h.

Advantages :

-

Mild reaction conditions (ambient temperature, neutral pH).

-

Reduced solvent toxicity compared to chemical methods.

Challenges :

-

Enzyme inactivation by H2O2 (mitigated by catalase supplementation).

Oximation of Cholest-4-en-3-one to Olesoxime

Reaction Protocol

Cholest-4-en-3-one is converted to this compound via oximation using hydroxylamine hydrochloride.

Steps :

-

Dissolve cholest-4-en-3-one (1 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2 eq).

-

Reflux at 80°C for 4 hours.

-

Cool and precipitate the product with ice water.

Purity : >98% after crystallization from ethanol.

Purification and Characterization

Purification Techniques

Analytical Validation

Spectroscopic Data :

HPLC Analysis :

-

Column : C18 (4.6 × 250 mm).

-

Mobile Phase : Acetonitrile/water (90:10).

Comparative Analysis of Synthesis Methods

| Parameter | Chemical Synthesis (Oppenauer) | Enzymatic Synthesis (COD) |

|---|---|---|

| Yield | 70–85% | 90% |

| Reaction Time | 4–6 hours | 3 hours |

| Solvent Toxicity | High (toluene) | Low (petroleum ether) |

| Byproducts | Cholest-4,6-dien-3-one | Minimal |

| Scalability | Moderate | High |

Industrial-Scale Considerations

-

Cost Efficiency : Enzymatic methods reduce reliance on expensive metal catalysts.

-

Environmental Impact : Biphasic systems minimize organic solvent use, aligning with green chemistry principles.

-

Regulatory Compliance : Enzymatic synthesis avoids toxic reagents like PCC, simplifying regulatory approval .

Analyse Chemischer Reaktionen

TRO 19622 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: TRO 19622 kann oxidiert werden, um verschiedene Oxinderivate zu bilden.

Reduktion: Die Oximgruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Substitution: Die Oximgruppe kann an Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Hydroxylaminhydrochlorid, Lithiumaluminiumhydrid sowie verschiedene Basen und Säuren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Oxinderivate, Amine und substituierte Oxime .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Amyotrophic Lateral Sclerosis (ALS) :

- Olesoxime has been evaluated in clinical trials for its efficacy in ALS patients. A phase II-III trial demonstrated that while this compound was well tolerated, it did not show significant beneficial effects compared to standard treatments like riluzole . However, its safety profile was comparable to placebo, indicating potential for further investigation.

-

Spinal Muscular Atrophy (SMA) :

- This compound has been subjected to rigorous testing in SMA patients, particularly those with type 2 and non-ambulatory type 3 SMA. A randomized double-blind placebo-controlled trial indicated that while the primary endpoint of improving motor function was not met, secondary analyses suggested that this compound might help stabilize motor function over time . The trial involved 165 patients and assessed functional outcomes using the Motor Function Measure (MFM) scale.

Case Study: Efficacy in SMA Patients

In a pivotal study involving SMA patients aged 3-25 years, this compound was administered at a dosage of 10 mg/kg per day for 24 months. The results showed a treatment difference favoring this compound, suggesting a potential for maintaining motor function despite not reaching statistical significance on primary endpoints . Subsequent long-term follow-up studies indicated that while initial benefits were observed, motor function tended to decline after the first year of treatment .

| Study | Population | Dosage | Duration | Primary Outcome | Findings |

|---|---|---|---|---|---|

| Phase II Study | Type 2/3 SMA patients | 10 mg/kg/day | 24 months | Change in MFM scores | No significant improvement; some stabilization noted |

| OLEOS Extension Study | Previous trial participants | 10 mg/kg/day | Up to 5 years | Motor function maintenance | Initial stabilization followed by decline |

Case Study: Neuroprotection in ALS

This compound's neuroprotective effects were also studied in ALS models. Although clinical trials did not yield significant improvements in overall survival or functional outcomes compared to existing treatments, preclinical studies suggested that this compound could exert protective effects on motor neurons and promote neurite outgrowth .

Safety Profile

Across various studies, this compound has demonstrated a favorable safety profile. Common adverse events included pyrexia and nasopharyngitis, but these were consistent with placebo groups . Long-term studies have not identified new safety risks, reinforcing its tolerability over extended periods of administration .

Wirkmechanismus

TRO 19622 exerts its effects by targeting proteins of the outer mitochondrial membrane. It concentrates at the mitochondria and prevents the opening of the mitochondrial permeability transition pore, which is mediated by oxidative stress. This action helps to maintain mitochondrial integrity and function, thereby promoting cell survival. The molecular targets involved include the voltage-dependent anion channel and the translocator protein .

Vergleich Mit ähnlichen Verbindungen

Neurotrophic Factors: BDNF

Mechanistic Overlap and Divergence

- Shared Effects : Both Olesoxime and BDNF protect cortical neurons from carboplatin (CPT)-induced apoptosis by reducing cytochrome c release and caspase activation. Neither compound exhibits additive effects when combined, suggesting convergent pathways .

- Instead, this compound induces delayed ERK1/2 phosphorylation unrelated to its neuroprotection .

Table 1: BDNF vs. This compound in Neuroprotection

Cholinesterase Reactivators: 2-PAM and HI-6

Reactivation Efficiency

- Binding Affinity : this compound exhibits mid-µM affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exceeding standard antidotes (e.g., 2-PAM, HI-6) .

- Cyclosarin-BChE Reactivation : this compound reactivates cyclosarin-inhibited BChE at rates comparable to HI-5. Synergy with 2-PAM enhances reactivation by 10–30% for sarin/cyclosarin-BChE .

Table 2: Cholinesterase Reactivation Profiles

Mitochondrial-Targeted Neuroprotectants

TSPO/VDAC Modulators

- 4-PBA and Resveratrol : Unlike this compound, 4-PBA (a chemical chaperone) inhibits VDAC1 upregulation, while resveratrol exerts antioxidant effects. This compound uniquely stabilizes mPTP and enhances mitochondrial respiration .

- TRO19622: Synonymous with this compound, it binds VDAC and TSPO, promoting mitochondrial membrane stability and neurosteroid production .

Table 3: Mitochondrial-Targeted Compounds

Myelination-Promoting Agents

Oligodendrocyte Progenitor Cell (OPC) Effects

- Benztropine and Donepezil : Promote OPC differentiation via muscarinic receptor antagonism. This compound accelerates oligodendrocyte maturation and remyelination, comparable to 2’-FL/OPN/DHA blends in vitro .

- Clinical Relevance : this compound’s dual role in myelination and neuroprotection positions it uniquely among small-molecule remyelinating agents .

Clinical Comparators in SMA

Risdiplam vs. This compound

- Efficacy : Risdiplam, a survival motor neuron (SMN) splicing modifier, showed significant motor function improvements in SMA trials, whereas this compound failed to demonstrate benefits in MFM-32 scores over 24 months .

- Safety : Both compounds are orally administered, but this compound’s cholesterol scaffold offers superior BBB penetration .

Biologische Aktivität

Olesoxime, a cholesterol-derived oxime compound, has garnered attention for its potential neuroprotective properties and ability to cross the blood-brain barrier (BBB). This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and implications for neurodegenerative diseases.

This compound is believed to exert its effects primarily through interactions with mitochondrial proteins. It binds to the 18 kDa translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), which are involved in regulating mitochondrial metabolism and responses to oxidative stress . These interactions suggest that this compound may enhance neuronal survival by promoting mitochondrial function and protecting against cellular stress.

| Mechanism | Description |

|---|---|

| TSPO Binding | Modulates mitochondrial metabolism and oxidative stress response |

| VDAC Interaction | Regulates ion transport across the mitochondrial membrane |

| Neuroprotection | Enhances survival of neurons under stress conditions |

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials for conditions such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA). However, results have been mixed regarding its efficacy.

-

Amyotrophic Lateral Sclerosis (ALS) :

- A Phase II-III trial involving 512 participants assessed the efficacy of this compound alongside riluzole. Although well tolerated, this compound did not demonstrate a significant benefit in overall survival or functional outcomes compared to placebo . The study reported a slight improvement in the ALS functional rating scale at 9 months, but this was not sustained over the full 18-month period.

-

Spinal Muscular Atrophy (SMA) :

- In trials for SMA types 2 and 3, this compound failed to show significant benefits in slowing motor decline despite preclinical evidence suggesting potential efficacy . An extension study indicated that while some stabilization of motor function occurred, it did not significantly differ from placebo outcomes over time.

Table 2: Summary of Clinical Trials

| Condition | Trial Phase | Participants | Key Findings |

|---|---|---|---|

| ALS | Phase II-III | 512 | No significant survival benefit; well tolerated |

| SMA | Phase II | Varies | Failed to improve motor function; some stabilization observed |

Preclinical Studies

Preclinical studies have provided insights into the potential benefits of this compound. In animal models, particularly those involving sciatic nerve injury, this compound administration resulted in reduced axonal degeneration and improved nerve regeneration . These findings support its role as a neuroprotective agent.

Case Study: Sciatic Nerve Injury Model

- Model : C57BL/6 RJ mice underwent sciatic nerve crush.

- Dosage : this compound was administered at 0.3, 3, and 30 mg/kg/day.

- Results :

- Reduced degeneration by 69% compared to controls.

- Enhanced recovery of motor function observed within two weeks post-injury.

Safety Profile

This compound has generally been reported as safe across various studies. Common side effects include mild gastrointestinal disturbances, such as diarrhea, occurring in approximately 13% of participants in SMA trials . Importantly, no severe adverse events have been directly attributed to this compound treatment.

Q & A

Basic: What in vitro models are commonly used to investigate the neuroprotective mechanisms of Olesoxime, and what key parameters should be monitored?

Answer: Primary cortical neurons exposed to camptothecin (CPT)-induced toxicity are widely used. Key parameters include:

- Cell survival : Measured via calcein-AM staining or MTT reduction assays. For example, 10 µM CPT induces ~50% neuronal death, rescued by this compound (0.3–30 µM depending on cell density) .

- Mitochondrial integrity : Assess cytochrome c release (Western blotting mitochondrial vs. cytoplasmic fractions) and AIF translocation .

- Caspase activation : Fluorogenic assays for caspase-3/7 activity (e.g., Z-DEVD-AMC substrate) .

- Mitochondrial respiration : Oxygen consumption rate (OCR) measured via Seahorse XF-24 Analyzer. CPT reduces OCR by ~55%, while this compound preserves it .

Basic: What molecular assays are critical for evaluating this compound's inhibition of apoptotic pathways in neuronal cultures?

Answer: Essential assays include:

- Western blotting : Quantify cytochrome c, AIF, and activated caspases (cleaved caspase-9/-3) in subcellular fractions. For example, this compound reduces CPT-induced cytochrome c release by 40–60% .

- Fluorogenic caspase assays : Measure caspase-3/7 activity using substrates like Ac-DEVD-AMC. This compound reduces caspase activation by ~70% in cortical neurons .

- Mitochondrial binding studies : Use radiolabeled this compound or photoaffinity labeling to confirm interactions with VDAC and TSPO .

- Statistical analysis : One-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare treatment groups .

Advanced: How can researchers reconcile discrepancies in this compound's effective concentrations across different experimental setups (e.g., low vs. high cell density cultures)?

Answer: Concentration dependency arises from cell density affecting compound availability. For example:

- Low-density cultures : 0.3 µM this compound maximizes rescue without cytotoxicity (cell viability ~80% vs. 50% in controls) .

- High-density cultures : Requires 10–30 µM due to reduced per-cell bioavailability .

Methodological solutions : - Standardize cell density (e.g., 50,000 cells/cm² for "low density").

- Measure intracellular this compound levels via LC-MS to confirm dose-response relationships.

- Use combinatorial treatments (e.g., with BDNF) to assess additive effects .

Advanced: What methodological considerations are vital when designing preclinical studies to translate this compound's neuroprotective effects from in vitro models to in vivo SMA or ALS models?

Answer: Key factors include:

- Animal models : SOD1G93A mice for ALS, Δ7 SMA mice for spinal muscular atrophy. Measure survival, motor function (rotarod), and motor neuron counts .

- Biomarkers : Monitor mitochondrial proteins (VDAC/TSPO) in CSF or serum via ELISA .

- Clinical trial design : Use double-blind, placebo-controlled protocols with primary endpoints like Motor Function Measure (MFM) in SMA . Interim futility analyses (e.g., at 12 months) ensure trial validity .

- Pharmacokinetics : Confirm blood-brain barrier penetration using radiolabeled this compound in rodents .

Advanced: How does this compound's mechanism differ from BDNF in preventing neuronal apoptosis, and what experimental approaches elucidate these distinctions?

Answer:

- BDNF : Activates ERK1/2 and Akt pathways (e.g., 10 ng/mL BDNF increases pERK by 3-fold within 1 hour) .

- This compound : Binds mitochondrial VDAC/TSPO to stabilize membrane integrity, preventing cytochrome c release. Does not phosphorylate ERK/Akt .

Experimental approaches : - Compare phospho-protein profiles via Western blot (pERK/pAkt vs. total ERK/Akt) .

- Use ERK inhibitors (e.g., U0126) to isolate pathway contributions. This compound's neuroprotection remains unaffected by ERK inhibition .

- Assess mitochondrial calcium retention capacity to quantify permeability transition pore stabilization .

Advanced: How can researchers address contradictions between this compound's preclinical efficacy in ALS models and its failure in human trials?

Answer: Potential explanations and solutions:

- Species differences : SOD1G93A mice model only ~2% of ALS cases. Use patient-derived iPSC motor neurons to validate effects across genetic subtypes (e.g., TDP-43 mutations) .

- Trial design : Earlier intervention may be critical. Preclinical studies often treat presymptomatic animals, whereas human trials enroll symptomatic patients .

- Biomarker stratification : Include mitochondrial dysfunction markers (e.g., CSF cytochrome c) to identify responsive subgroups .

Advanced: What statistical methods are optimal for analyzing this compound's neuroprotective effects in heterogeneous clinical populations (e.g., SMA type 2 vs. 3)?

Answer:

- Mixed-effects models : Account for repeated measures (e.g., MFM scores at 3-month intervals) and covariates (age, baseline function) .

- Stratified analysis : Compare subgroups (ambulatory vs. non-ambulatory) using ANOVA or ANCOVA .

- Survival analysis : Kaplan-Meier curves with log-rank tests for time-to-event endpoints (e.g., respiratory failure) .

Advanced: What experimental strategies can elucidate this compound's synergistic or antagonistic interactions with other neuroprotective agents (e.g., BDNF, caspase inhibitors)?

Answer:

- Isobolographic analysis : Determine additive/synergistic effects by comparing observed vs. expected survival rates. For example, this compound + BDNF shows no additive rescue in cortical neurons, suggesting overlapping pathways .

- Pathway inhibition : Combine this compound with caspase inhibitors (e.g., BAF) to assess AIF-dependent vs. caspase-dependent death .

- High-content screening : Use multi-parameter assays (e.g., mitochondrial membrane potential + caspase activity) to map interaction networks .

Advanced: How can researchers optimize mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to quantify this compound's effects in primary neurons?

Answer:

- Experimental setup : Seed neurons at high density (100,000 cells/well) and treat with this compound 1 hour before CPT exposure .

- Key metrics : Baseline OCR, ATP-linked respiration, and spare respiratory capacity. This compound preserves ATP-linked respiration by ~85% under CPT stress .

- Controls : Include oligomycin (ATP synthase inhibitor) and FCCP (uncoupler) to validate assay integrity.

Advanced: What pharmacokinetic challenges arise when administering this compound in chronic neurodegenerative models, and how can they be mitigated?

Answer:

- Bioavailability : this compound has high plasma protein binding (>95%), requiring doses of 10 mg/kg/day in SMA trials to maintain therapeutic levels .

- Brain penetration : Lipophilicity (logP ~5) ensures CNS access but may cause off-target effects. Use PET imaging with radiolabeled this compound to quantify brain distribution .

- Long-term safety : Monitor liver enzymes and lipid profiles in preclinical studies, as cholesterol-like structures may disrupt metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.